molecular formula C17H26N2O2 B12077926 (RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12077926
M. Wt: 290.4 g/mol
InChI Key: HUGRIQUJHSJKSX-UHFFFAOYSA-N
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Description

(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, an amino group attached to a phenyl ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a pyrrolidine ring and a tert-butyl ester group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 3-[2-(4-aminophenyl)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-10-14(12-19)5-4-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12,18H2,1-3H3

InChI Key

HUGRIQUJHSJKSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCC2=CC=C(C=C2)N

Origin of Product

United States

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